methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
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Overview
Description
Methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a synthetic compound with potential applications in various scientific fields. This compound has garnered attention due to its unique structure and reactivity, making it an interesting subject of study in organic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of chloroacetyl chloride with the appropriate beta-carboline derivative in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
For industrial-scale production, the compound is synthesized using optimized reaction conditions to ensure maximum efficiency and yield. This may involve the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to produce the compound at scale while maintaining purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:
Reduction: : The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents for the reactions mentioned include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures, pH adjustments, and specific solvent systems to facilitate the desired transformation.
Major Products
The products formed from these reactions can include various functionalized derivatives of the original compound, which may exhibit distinct chemical and biological properties.
Scientific Research Applications
Methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate finds applications in several scientific fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: : Explored as a potential therapeutic agent, particularly in the context of its structural similarity to other bioactive compounds.
Industry: : May serve as a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate exerts its effects is largely dependent on its interaction with molecular targets and pathways. It is believed to act by binding to specific receptors or enzymes, thereby modulating their activity and influencing downstream biological processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, methyl (3S)-2-(chloroacetyl)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate stands out due to its unique combination of functional groups Similar compounds include other beta-carboline derivatives, which may exhibit different reactivity and biological activity profiles
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Properties
IUPAC Name |
methyl (3S)-2-(2-chloroacetyl)-1-(3-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c1-28-21(27)17-10-15-14-7-2-3-8-16(14)24-19(15)20(25(17)18(26)11-22)12-5-4-6-13(23)9-12/h2-9,17,20,24H,10-11H2,1H3/t17-,20?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPZFDRTICNIKT-DIMJTDRSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC(=CC=C3)Cl)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(C(N1C(=O)CCl)C3=CC(=CC=C3)Cl)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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